molecular formula C18H22N2O4S2 B2574558 Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234973-02-4

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2574558
CAS RN: 1234973-02-4
M. Wt: 394.5
InChI Key: JKANFCGGYWTLHC-UHFFFAOYSA-N
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Description

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects.

Scientific Research Applications

Beta(3)-Adrenergic Receptor Agonism

A study by Hu et al. (2001) on novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally related to "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate", demonstrated potent full agonists at the beta(3) receptor. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential for therapeutic applications targeting the beta(3)-adrenergic receptor with minimal off-target effects on other adrenergic receptors Hu et al., Bioorganic & Medicinal Chemistry, 2001.

Anticancer Activity

Szafrański and Sławiński (2015) synthesized novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. The study identified compounds with good activity profiles and selectivity toward leukemia, colon cancer, and melanoma, showcasing the potential of sulfonamide derivatives in cancer treatment Szafrański & Sławiński, Molecules, 2015.

5-HT(2A) Receptor Antagonism

Fletcher et al. (2002) discovered acyclic sulfones as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds, related to "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate", were found to be orally bioavailable and brain-penetrant, suitable for evaluation in animal models of CNS disorders Fletcher et al., Journal of Medicinal Chemistry, 2002.

Synthesis and Biological Activity

Back and Nakajima (2000) provided a convenient route to synthesize piperidines and related compounds, highlighting the versatility of sulfone chemistry in creating bioactive molecules. Their work demonstrates the synthesis of compounds with potential applications in drug development, including analogs of "Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate" Back & Nakajima, The Journal of Organic Chemistry, 2000.

properties

IUPAC Name

phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANFCGGYWTLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

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